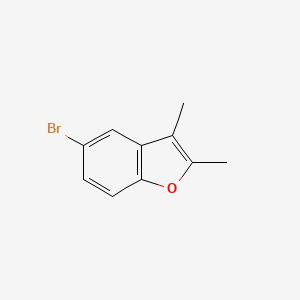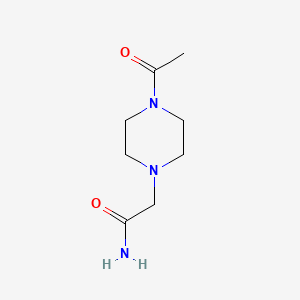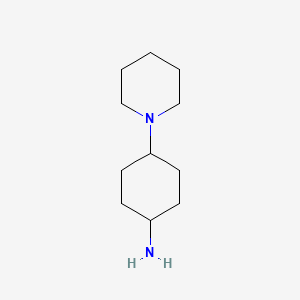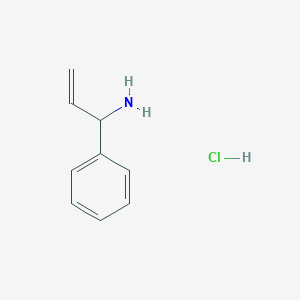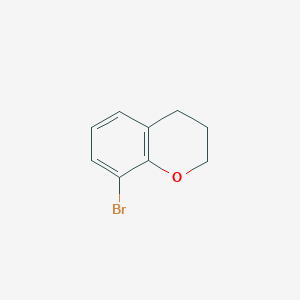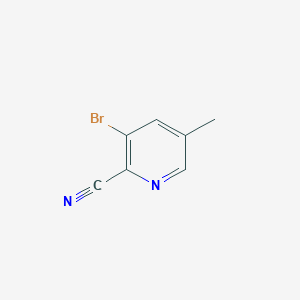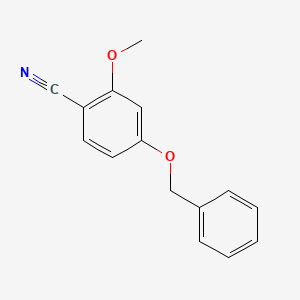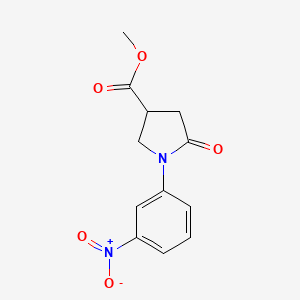![molecular formula C6H16N2O B1344310 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol CAS No. 5753-48-0](/img/structure/B1344310.png)
2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol" is a multifunctional molecule that can be utilized in various chemical syntheses and applications. It contains both amino and hydroxyl functional groups, which makes it a versatile building block in organic chemistry. The molecule can be involved in the formation of complex structures, such as sequence-defined oligo (ethane amino) amides, which have been explored for their potential in siRNA delivery . Additionally, similar structures with aromatic components have been synthesized and investigated for their stereochemistry and potential inhibitory effects on enzymes like phenylalanine hydroxylase . The compound's structure also allows for the creation of chiral building blocks, which are essential in the synthesis of biologically active molecules, such as serine and azasugars .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including solid-phase supported synthesis for sequence-defined oligomers , Bucherer-Bergs reactions for conformationally defined aromatic amino acids , and oxazaborolidine-catalyzed enantioselective reductions for chiral building blocks . These methods demonstrate the complexity and precision required in synthesizing molecules that contain both amino and hydroxyl groups, as well as additional functional groups that may be necessary for specific applications.
Molecular Structure Analysis
The molecular structure of "2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol" and its derivatives is crucial for their function. For instance, the conformational analysis of oligo(ethylene glycols) with naphthylene units has shown that solvophobic interactions can drive the formation of helical structures, which are capable of complexing with ethane-1,2-diaminium . Similarly, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding .
Chemical Reactions Analysis
The presence of amino and hydroxyl groups in "2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol" allows for a variety of chemical reactions. These functional groups can participate in hydrogen bonding, as seen in the crystal structure analysis , and can also be involved in the formation of polyplexes with siRNA for gene silencing applications . The reactivity of these groups is essential for the molecule's utility as a building block in more complex chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol" and its derivatives are influenced by their molecular structure. For example, the oligo(ethylene glycols) with naphthylene units exhibit changes in conformation based on the solvent environment, which affects their ability to complex with other molecules . The thermal properties of related compounds have been characterized using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), providing insight into their stability and behavior under various conditions .
科学的研究の応用
Enantioselective Synthesis
- This compound has been used in the enantioselective synthesis of chiral building blocks, such as in the preparation of serine and azasugars. Researchers achieved up to 96% enantiomeric excess (ee) in these syntheses (Demir et al., 2003).
Metal-Directed Synthesis
- It plays a role in the metal-directed synthesis of new amino acid ester complexes. These complexes have potential applications in crystallography and coordination chemistry (Bernhardt et al., 1990).
Corrosion Inhibition
- Amine derivatives including this compound have been studied for their effectiveness as corrosion inhibitors. Research utilizing density functional theory (DFT) and molecular dynamics (MD) simulations indicates significant potential in protecting steel surfaces in adverse environments (Saha et al., 2018).
Polymer Research
- In polymer science, this compound has been utilized in the creation of poly(amido-amine)s with varying physicochemical properties, with applications ranging from drug delivery to material science (Ferruti et al., 2000).
Molecular Interaction Studies
- Its derivatives are used in studying the formation of Cu(II) complexes, providing insights into molecular interactions and coordination chemistry (Keypour et al., 2015).
Biomass Platform Molecule
- This compound is synthesized from biomass platform molecules and has shown excellent performance as a corrosion inhibitor for carbon steel, demonstrating the integration of green chemistry and sustainability in material science (Chen et al., 2021).
Synthesis and Characterization
- Various derivatives of this compound have been synthesized and characterized, contributing to the fields of organic synthesis, drug design, and biochemistry (Robles et al., 1993).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), H335 (may cause respiratory irritation), and H360Df (may damage fertility or the unborn child) . It has a toxicity LD50 orally in rabbits of 3000 mg/kg and dermal LD50 in rabbits of more than 2000 mg/kg .
将来の方向性
While specific future directions for “2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol” are not available, similar compounds are being studied for their potential applications in various fields, including the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .
特性
IUPAC Name |
2-[2-aminoethyl(ethyl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-2-8(4-3-7)5-6-9/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXOJJCTJVSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627459 |
Source


|
| Record name | 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |
CAS RN |
5753-48-0 |
Source


|
| Record name | 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

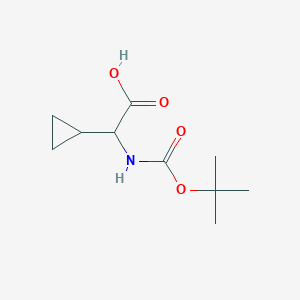
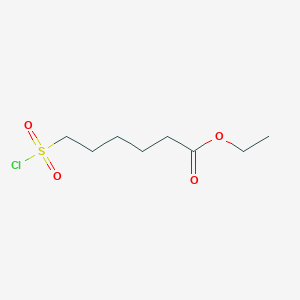

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
